molecular formula C23H24FN3OS B14933657 N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14933657
M. Wt: 409.5 g/mol
InChI Key: LHLDPHNVOVLTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and an acetamide moiety at position 3.

Properties

Molecular Formula

C23H24FN3OS

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C23H24FN3OS/c24-19-8-6-18(7-9-19)23-26-21(16-29-23)14-22(28)25-20-10-12-27(13-11-20)15-17-4-2-1-3-5-17/h1-9,16,20H,10-15H2,(H,25,28)

InChI Key

LHLDPHNVOVLTOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the coupling of the thiazole and fluorophenyl groups. Common reagents used in these reactions may include piperidine, benzyl chloride, thiazole derivatives, and fluorobenzene. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: The benzylpiperidinyl group increases logP (estimated >3.0) compared to Mirabegron (logP ~1.8), which contains polar amino and hydroxy groups .
  • Solubility : Thiadiazole derivatives (e.g., Y044-0851) with cyclopropyl substituents may exhibit lower aqueous solubility than the target compound due to reduced polarity .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H26FN3OS
  • Molecular Weight : 421.54 g/mol
  • Structural Features :
    • A benzylpiperidine moiety that may contribute to its interaction with various receptors.
    • A thiazole ring which is often associated with diverse biological activities.

Research indicates that compounds similar to this compound may interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

  • Dopaminergic Activity :
    • Compounds with similar piperidine structures have shown affinity for dopamine receptors, which suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Serotonergic Activity :
    • The presence of the thiazole ring may enhance binding to serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Anticonvulsant Activity

A study demonstrated that derivatives of similar compounds exhibited significant anticonvulsant properties in animal models. The mechanism was linked to modulation of neurotransmitter release and receptor activation, suggesting potential for treating epilepsy .

Antineoplastic Activity

Preliminary investigations into the anticancer properties of related compounds have revealed moderate efficacy against various cancer cell lines. For instance, compounds with structural similarities showed reduced viability in human cancer cells through apoptosis induction .

Case Studies

  • Anticancer Research :
    • A study evaluated the anticancer effects of thiazole derivatives, finding that modifications to the piperidine structure significantly affected cytotoxicity against breast cancer cells. The results indicated a promising avenue for developing new anticancer agents based on this scaffold .
  • Neuropharmacology :
    • In vivo studies highlighted the neuroprotective effects of related benzylpiperidine derivatives in models of neurodegeneration. These compounds demonstrated a capacity to improve cognitive function and reduce neuroinflammation .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound NameBiological ActivityMechanism
This compoundAnticonvulsantModulation of neurotransmitter release
Similar Thiazole DerivativeAnticancerInduction of apoptosis in cancer cells
Benzylpiperidine AnalogNeuroprotectiveReduction of neuroinflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.